molecular formula C18H16ClFN2O2S B2754492 (Z)-4-chloro-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 897616-32-9

(Z)-4-chloro-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No. B2754492
CAS RN: 897616-32-9
M. Wt: 378.85
InChI Key: LUSKYKNYQJVCSO-UZYVYHOESA-N
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Description

Benzothiazole derivatives are a class of compounds that have been extensively studied due to their wide range of biological activities . They are known to exhibit anti-inflammatory, antibacterial, and antidepressant effects .


Synthesis Analysis

Benzothiazole derivatives can be synthesized through various methods. One common method involves the coupling of substituted 2-amino benzothiazoles with other compounds .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using techniques such as FTIR, 1H, 13C-NMR, and HRMS . These techniques allow for the examination of the structure of the synthesized derivatives .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives often involve copper(I) catalyzed azide-alkyne cycloaddition reactions . The reaction progress is typically monitored by TLC .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be influenced by the substituents attached to the benzothiazole ring. For example, the introduction of a heptyl substituent attached to the quaternary nitrogen atom of the benzothiazole ring can lead to an improvement in the photophysical properties of the dye .

Scientific Research Applications

Microwave Induced Synthesis and Antimicrobial Activity

A study highlighted the synthesis of fluorobenzamides containing thiazole and thiazolidine, showcasing their promising antimicrobial analogs. The presence of a fluorine atom was found essential for enhancing the antimicrobial activity against various bacteria and fungi. This suggests potential applications of similar compounds in developing new antimicrobial agents (Desai et al., 2013).

Synthesis for Anti-Microbial Screening

Another research focused on synthesizing fluoro substituted sulphonamide benzothiazole compounds for anti-microbial screening, indicating the vast therapeutic potentials of benzothiazoles and sulphonamide compounds. These findings further support the use of similar structures in creating potent biodynamic agents (Jagtap et al., 2010).

Fluorescent Sensors for Metal Ions

Research into benzimidazole and benzothiazole conjugated Schiff base as fluorescent sensors for Al3+ and Zn2+ provides an insight into the potential use of similar compounds in detecting metal ions. The significant absorption and emission spectral changes upon coordination with these ions demonstrate the compounds' capability as effective sensors (Suman et al., 2019).

Anti-Inflammatory and Analgesic Agents

A study on the synthesis of novel compounds derived from visnaginone and khellinone showed significant analgesic and anti-inflammatory activities. This suggests the potential application of related compounds in developing new anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).

Anticancer Activity

The synthesis and evaluation of 4-thiazolidinone derivatives demonstrated potent in vitro antimicrobial and anticancer potentials, highlighting the importance of structural modifications in enhancing biological activities. This underlines the potential of similar compounds in anticancer drug development (Deep et al., 2016).

Mechanism of Action

While the specific mechanism of action for “(Z)-4-chloro-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide” is not known, benzothiazole derivatives have been found to possess various biological activities. For example, some benzothiazole derivatives have been found to inhibit acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which is a new approach in the treatment of Alzheimer’s disease .

Future Directions

Benzothiazole derivatives continue to be an area of interest in medicinal chemistry due to their diverse biological activities. Future research may focus on the design and synthesis of novel benzothiazole derivatives with improved pharmacological profiles . Additionally, the development of new selective fluorogenic probes for monitoring cellular components of healthy and infected cells may help to determine the mechanism of the pathogenesis of new pathogens in living cells .

properties

IUPAC Name

4-chloro-N-[3-(2-ethoxyethyl)-6-fluoro-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClFN2O2S/c1-2-24-10-9-22-15-8-7-14(20)11-16(15)25-18(22)21-17(23)12-3-5-13(19)6-4-12/h3-8,11H,2,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUSKYKNYQJVCSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-4-chloro-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide

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